molecular formula C17H23N5O2 B7637911 N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide

N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide

Cat. No. B7637911
M. Wt: 329.4 g/mol
InChI Key: GBTIXHGMAZRBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide, commonly known as CX614, is a potent AMPA receptor modulator that has gained significant attention in the field of neuroscience research. This compound has shown promise in enhancing cognitive function and has been extensively studied for its potential use in treating neurodegenerative diseases.

Mechanism of Action

CX614 acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic transmission in the brain. This compound enhances the activity of AMPA receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that CX614 can improve memory consolidation and retrieval in animal models. This compound has also been shown to increase the number of dendritic spines, which are important structures involved in synaptic transmission and plasticity. In addition, CX614 has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using CX614 in lab experiments is its potency and specificity for AMPA receptors. This compound has been extensively studied and has shown consistent results in enhancing cognitive function and improving memory consolidation and retrieval. However, one limitation of using CX614 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on CX614. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used in the treatment of various neurological disorders. Another area of interest is the investigation of the long-term effects of CX614 on synaptic plasticity and cognitive function. Additionally, studies could explore the potential use of CX614 in combination with other drugs or therapies for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of CX614 involves several steps, including the reaction of 3-methoxybenzyl bromide with sodium azide to form 3-methoxyphenyl azide. This is followed by the reaction of the resulting compound with cyclohexyl isocyanate to form the corresponding urea derivative. The final step involves the reaction of the urea derivative with methyl chloroacetate to form CX614.

Scientific Research Applications

CX614 has been extensively studied for its potential use in treating various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also shown promise in enhancing cognitive function and has been studied for its potential use in treating cognitive impairments associated with aging and other neurological disorders.

properties

IUPAC Name

N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-21(14-8-4-3-5-9-14)16(23)12-22-19-17(18-20-22)13-7-6-10-15(11-13)24-2/h6-7,10-11,14H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTIXHGMAZRBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2N=C(N=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.